JH-VIII-157-02

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

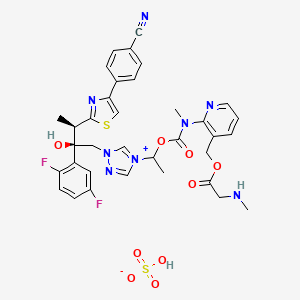

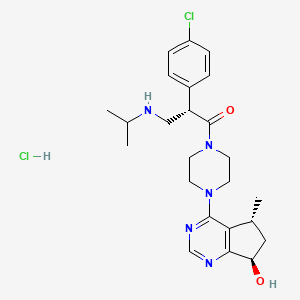

JH-VIII-157-02 is a structural analogue of alectinib . It acts as an Anaplastic Lymphoma Kinase (ALK) inhibitor . It shows an IC50 of 2 nM for Echinoderm Microtubule-associated Protein-like 4-ALK (EML4-ALK) G1202R in cells .

Molecular Structure Analysis

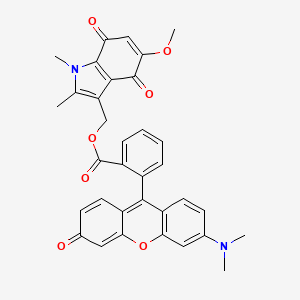

The molecular structure of JH-VIII-157-02 is C28H27N5O2 . The InChI code is 1S/C28H27N5O2/c1-6-17-10-21-22 (11-20 (17)18-13-30-33 (14-18)15-24 (34)32 (4)5)28 (2,3)27-25 (26 (21)35)19-8-7-16 (12-29)9-23 (19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 .Chemical Reactions Analysis

JH-VIII-157-02 is known to inhibit ALK G1202R mutant with an IC50 of 2 nM . It also shows high potency against a variety of other frequently observed mutants .Physical And Chemical Properties Analysis

The molecular weight of JH-VIII-157-02 is 465.55 . The IUPAC name is 2-(4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazol-8-yl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide .Aplicaciones Científicas De Investigación

Inhibiting Resistant Mutations in Lung Cancer : A study by Hatcher et al. (2015) describes the development of JH-VIII-157-02 as a structural analogue of alectinib. This compound is potent against the G1202R mutant of ALK, which is a common mutation leading to resistance in lung cancer treatments. The study highlights JH-VIII-157-02's ability to penetrate the central nervous system (CNS) of mice, suggesting its potential effectiveness in treating systemic and CNS relapses in cancer patients (Hatcher et al., 2015).

Mechanism of Resistance and Efficacy of JH-VIII-157-02 : Wang et al. (2018) conducted a study focusing on the resistance mechanism of anaplastic lymphoma kinase to alectinib and JH-VIII-157-02, particularly caused by the G1202R solvent front mutation. The study used molecular docking and dynamics simulations to understand the binding preferences and efficacy of JH-VIII-157-02. It revealed that JH-VIII-157-02 maintains similar binding affinities and dissociative processes from both wild-type ALK and the G1202R mutation, indicating its potential as a more effective treatment option for ALK-driven lung cancer (Wang et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-[4-(3-cyano-9-ethyl-6,6-dimethyl-11-oxo-5H-benzo[b]carbazol-8-yl)pyrazol-1-yl]-N,N-dimethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O2/c1-6-17-10-21-22(11-20(17)18-13-30-33(14-18)15-24(34)32(4)5)28(2,3)27-25(26(21)35)19-8-7-16(12-29)9-23(19)31-27/h7-11,13-14,31H,6,15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGNCVHQDDOPND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1C3=CN(N=C3)CC(=O)N(C)C)C(C4=C(C2=O)C5=C(N4)C=C(C=C5)C#N)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JH-VIII-157-02 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]-7-methyl-1-[(2-methyl-2H-tetrazol-5-yl)methyl]-1H-indazole](/img/structure/B608114.png)

![3-[4-(Dimethylamino)-2-butynyloxy]-2-isoxazoline](/img/structure/B608119.png)

![1-[(4-fluorophenyl)methyl]-6-hydroxy-2-sulfanylidene-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)pyrimidin-4-one](/img/structure/B608122.png)

![2,9-Diazaspiro[5.5]undecan-1-one, 2-(1H-indol-3-ylMethyl)-9-(4-Methoxy-2-pyriMidinyl)-](/img/structure/B608123.png)

![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid;bromide](/img/structure/B608125.png)